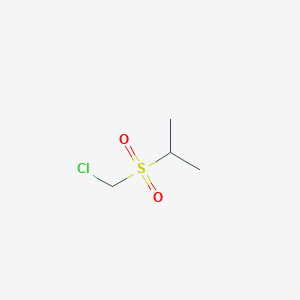
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
描述
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, characterized by the presence of chlorine, sulfonyl, and hydroxyl groups attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid typically involves the chlorination and sulfonation of 4-hydroxybenzoic acid. One common method includes the following steps:
Chlorination: 4-Hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce the chlorine atom at the 3-position.
Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction parameters such as temperature, pressure, and concentration.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and chlorosulfonyl groups can be substituted with other nucleophiles.
Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted benzoic acids.
Esterification: Ester derivatives of this compound.
Reduction: Sulfonamide or sulfonic acid derivatives.
科学研究应用
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid involves its reactivity with various biological molecules. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The molecular targets include enzymes involved in metabolic pathways, and the pathways affected are those related to the synthesis and degradation of biomolecules.
相似化合物的比较
Similar Compounds
- 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid
- 4-Chloro-3-(chlorosulfonyl)benzoic acid
- 3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
Uniqueness
3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is unique due to the presence of both hydroxyl and chlorosulfonyl groups, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRFXYMSFNUBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)

![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)






![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)

![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
![methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride](/img/structure/B1455627.png)

